molecular formula C15H24N2O2 B12879323 N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57124-91-1

N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B12879323
CAS No.: 57124-91-1
M. Wt: 264.36 g/mol
InChI Key: BVHDTEMUMTVCEH-UHFFFAOYSA-N
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Description

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound with a complex structure that includes a butyl group, a cyclopentyl ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the attachment of the butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature .

Industrial Production Methods

Industrial production of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide include other oxazole derivatives and compounds with similar structural features.

Uniqueness

What sets N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide apart is its specific combination of functional groups and structural elements, which confer unique chemical properties and potential applications

Properties

CAS No.

57124-91-1

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C15H24N2O2/c1-3-4-9-17(15-16-12(2)11-19-15)14(18)10-13-7-5-6-8-13/h11,13H,3-10H2,1-2H3

InChI Key

BVHDTEMUMTVCEH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)CC2CCCC2

Origin of Product

United States

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